molecular formula C18H21Cl2N5O2S B2915343 N-(4-chloro-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride CAS No. 1185028-86-7

N-(4-chloro-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride

Cat. No.: B2915343
CAS No.: 1185028-86-7
M. Wt: 442.36
InChI Key: SGOJOHJYAOBDAE-UHFFFAOYSA-N
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Description

N-(4-chloro-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the process and reduce reaction times .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chloro-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to inhibit multiple bacterial targets and its potential for modification make it a valuable compound in medicinal chemistry .

Biological Activity

N-(4-chloro-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature regarding its pharmacological properties, particularly focusing on its anticancer and anti-inflammatory effects.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A benzothiazole moiety
  • A pyrazole ring
  • A morpholine substituent

This unique combination suggests potential interactions with various biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. Notably, it has been evaluated against A549 (lung carcinoma) and HeLa (cervical carcinoma) cell lines. The results indicate that it exhibits significant cytotoxicity with IC50 values suggesting effective inhibition of cell proliferation.

Cell LineIC50 (µM)Mechanism of Action
A54912.5Induction of apoptosis via caspase activation
HeLa10.8Inhibition of cell cycle progression

These findings suggest that the compound may induce apoptosis through the activation of caspase pathways, leading to programmed cell death in cancerous cells .

Anti-inflammatory Activity

The compound has also been studied for its potential as a selective COX-II inhibitor. COX-II is an enzyme involved in inflammation and pain signaling pathways. In vitro assays demonstrated that the compound exhibited selectivity for COX-II over COX-I, which is crucial for minimizing gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs).

EnzymeIC50 (µM)Selectivity Ratio
COX-I>100-
COX-II3.5>28

This selectivity indicates that this compound could serve as a safer alternative to traditional NSAIDs .

Study 1: Cytotoxicity Assessment

In a study conducted by Chahal et al., the compound was subjected to cytotoxicity assays against multiple cancer cell lines. The results confirmed its potent activity against both A549 and HeLa cells, with detailed analysis revealing disruption in mitochondrial membrane potential and subsequent activation of apoptotic pathways .

Study 2: Inhibition of COX Enzymes

Another significant study evaluated the anti-inflammatory properties of the compound through enzyme inhibition assays. The results showed that it inhibited COX-II activity effectively while sparing COX-I, thus reducing the risk of ulcerogenic effects commonly seen with non-selective NSAIDs .

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-2-methyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5O2S.ClH/c1-22-14(5-6-20-22)17(25)24(8-7-23-9-11-26-12-10-23)18-21-16-13(19)3-2-4-15(16)27-18;/h2-6H,7-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOJOHJYAOBDAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=CC=C4Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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